Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate
Overview
Description
Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines and n-(pyridin-2-yl)amides, which are structurally similar to this compound, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
Related compounds, n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that the compound might interact with its targets via similar mechanisms.
Biochemical Pathways
The compound may influence pathways related to the function of its structurally similar compounds, n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .
Result of Action
The compound’s structural similarity to n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines suggests it may have similar effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
The synthesis of Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions . One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method convenient and efficient . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as palladium on carbon (Pd/C), and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate has several scientific research applications:
Comparison with Similar Compounds
Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-bromoimidazo[1,2-a]pyridine: This compound is synthesized under similar conditions and has comparable biological activities.
N-(pyridin-2-yl)amides: These compounds also share structural similarities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)4-8-6-13-5-7(11)2-3-9(13)12-8/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAPKJVKMGZWAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN2C=C(C=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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